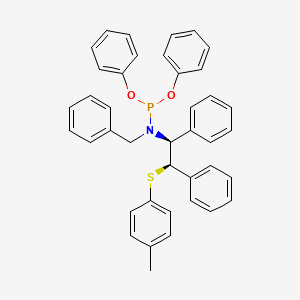![molecular formula C15H17FN4O4S B14086710 2-[4-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-fluorophenoxy]-4-thiazolecarboxylic acid hydrazide](/img/structure/B14086710.png)
2-[4-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-fluorophenoxy]-4-thiazolecarboxylic acid hydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-fluorophenoxy]-4-thiazolecarboxylic acid hydrazide is a complex organic compound with potential applications in various scientific fields. This compound features a thiazole ring, a fluorophenoxy group, and a hydrazide moiety, making it a versatile molecule for chemical reactions and biological interactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-fluorophenoxy]-4-thiazolecarboxylic acid hydrazide typically involves multiple steps, including the formation of the thiazole ring, the introduction of the fluorophenoxy group, and the attachment of the hydrazide moiety. Common reagents used in these reactions include thionyl chloride, fluorophenol, and hydrazine hydrate. The reaction conditions often involve refluxing in organic solvents such as dichloromethane or ethanol .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, automated synthesis, and advanced purification techniques such as chromatography and crystallization .
化学反応の分析
Types of Reactions
2-[4-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-fluorophenoxy]-4-thiazolecarboxylic acid hydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorophenoxy group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions can result in various substituted derivatives .
科学的研究の応用
2-[4-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-fluorophenoxy]-4-thiazolecarboxylic acid hydrazide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-[4-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-fluorophenoxy]-4-thiazolecarboxylic acid hydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces .
類似化合物との比較
Similar Compounds
- 2-Pentenoic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-4-methyl-, methyl ester
- 4-Pyridinecarboxylic acid, 2-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-, methyl ester
Uniqueness
2-[4-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-fluorophenoxy]-4-thiazolecarboxylic acid hydrazide is unique due to its combination of a thiazole ring, fluorophenoxy group, and hydrazide moiety. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound for research and industrial applications .
特性
分子式 |
C15H17FN4O4S |
|---|---|
分子量 |
368.4 g/mol |
IUPAC名 |
tert-butyl N-[2-fluoro-4-[[4-(hydrazinecarbonyl)-1,3-thiazol-2-yl]oxy]phenyl]carbamate |
InChI |
InChI=1S/C15H17FN4O4S/c1-15(2,3)24-13(22)18-10-5-4-8(6-9(10)16)23-14-19-11(7-25-14)12(21)20-17/h4-7H,17H2,1-3H3,(H,18,22)(H,20,21) |
InChIキー |
BWFDEBMMPXIEOQ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C=C1)OC2=NC(=CS2)C(=O)NN)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Isothiazolo[5,4-b]pyridin-3(2H)-one, 2-phenyl-](/img/structure/B14086629.png)
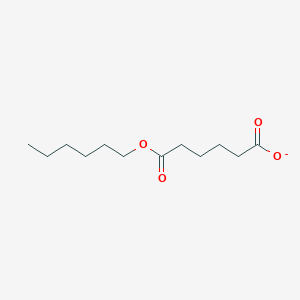
![1,3-dioxo-7-(4-phenoxybenzyl)hexahydroimidazo[1,5-a]pyrazin-2(3H)-yl morpholine-4-carboxylate](/img/structure/B14086634.png)
![1-(3,4-Diethoxyphenyl)-2-(furan-2-ylmethyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086647.png)
![7,18-Di(heptan-4-yl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B14086648.png)
![7-Bromo-1-(2-methoxyphenyl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086652.png)
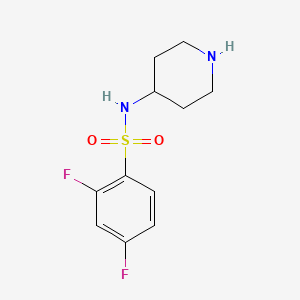
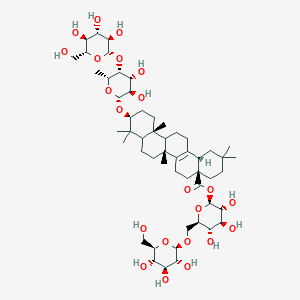
![6,7-Dimethyl-2-(4-methylpyridin-2-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086668.png)
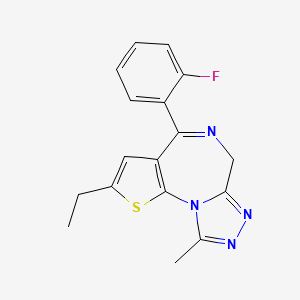
![N-[(2S)-2-hydroxy-3-methoxypropyl]-6-(4,4,4-trifluorobutoxy)-1,2-benzoxazol-3-amine](/img/structure/B14086677.png)
![1-(3-Propoxyphenyl)-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086686.png)
![2-{[(2-Hexyldecyl)oxy]methyl}oxirane](/img/structure/B14086693.png)
